dimethyl (r)-malate o-triflate chemical and physical properties
dimethyl (r)-malate o-triflate chemical and physical properties
An In-Depth Technical Guide to Dimethyl (R)-malate O-triflate: Properties, Synthesis, and Applications
Introduction: Unveiling a Potent Chiral Intermediate
Dimethyl (R)-malate O-triflate, systematically named dimethyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)butanedioate, is a specialized chiral electrophile. While direct literature on this specific molecule is sparse, its structure—combining a chiral malate core with a trifluoromethanesulfonate (triflate) leaving group—suggests significant potential as a versatile intermediate in asymmetric synthesis. The triflate group is one of the most potent leaving groups in organic chemistry, rendering the carbon to which it is attached highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of its predicted properties, a robust protocol for its synthesis, and its anticipated reactivity profile, drawing from established principles of organic chemistry and data from analogous structures. This document is intended for researchers and professionals in organic synthesis and drug development who require a deep understanding of advanced chiral building blocks.
Section 1: Core Chemical and Physical Properties
The properties of dimethyl (R)-malate O-triflate are predicated on its molecular structure. The presence of the highly polar triflate group and two ester functionalities will dictate its solubility and stability. Due to the high reactivity of secondary alkyl triflates, this compound is expected to be sensitive to moisture and thermally labile.[1]
Table 1: Predicted Chemical and Physical Properties
| Property | Predicted Value / Description | Rationale / Reference |
| IUPAC Name | Dimethyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)butanedioate | Standard nomenclature rules |
| Molecular Formula | C₇H₉F₃O₇S | Derived from structure |
| Molecular Weight | 294.20 g/mol | Calculated from formula |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Analogy with similar small organic triflates |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Diethyl Ether); Insoluble in water | Polarity of the molecule |
| Stability | Moisture-sensitive; hydrolyzes to dimethyl (R)-malate and triflic acid. Thermally unstable; secondary alkyl triflates can undergo elimination at temperatures as low as -30 °C.[1] | High reactivity of the triflate leaving group.[2] |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (≤ -20°C) in a tightly sealed container. All handling should use anhydrous solvents and glassware.[3] | Prevents hydrolysis and thermal decomposition.[2] |
Section 2: Synthesis of Dimethyl (R)-malate O-triflate
The conversion of a secondary alcohol to a triflate is a standard and reliable transformation in organic synthesis. The most common method employs trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, to neutralize the triflic acid byproduct.[4]
Experimental Protocol: Synthesis via Triflation
Objective: To convert the secondary hydroxyl group of dimethyl (R)-(+)-malate into a triflate leaving group.
Materials:
-
Dimethyl (R)-(+)-malate (1.0 eq)[5]
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Anhydrous pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Argon), dissolve dimethyl (R)-(+)-malate in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
Add trifluoromethanesulfonic anhydride dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -15 °C. A dangerously exothermic reaction can occur with hindered alcohols if the addition is too rapid.[4]
-
Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.
-
Upon completion, quench the reaction by the slow addition of cold saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent in vacuo at low temperature (< 30 °C) to yield the crude product.
Purification Note: Due to its instability, purification via silica gel chromatography can be challenging and may lead to decomposition.[1] If necessary, a rapid filtration through a short plug of deactivated silica gel using a non-polar eluent system under cold conditions is recommended. The crude product is often used immediately in the subsequent step.
Section 3: Reactivity and Applications in Asymmetric Synthesis
The synthetic value of dimethyl (R)-malate O-triflate lies in the exceptional leaving group ability of the triflate anion (TfO⁻). The C-O bond is highly polarized, making the chiral secondary carbon a potent electrophilic site for nucleophilic substitution (Sₙ2) reactions.
Core Reactivity: The Sₙ2 Reaction
Primary and secondary alkyl triflates are highly reactive towards a vast array of nucleophiles in Sₙ2 reactions.[2] The reaction proceeds with a complete inversion of stereochemistry at the electrophilic carbon center, a cornerstone of stereocontrolled synthesis. This transformation allows for the precise installation of various functional groups with the opposite (S) configuration.
Key Features of Reactivity:
-
High Reactivity: Triflates are approximately 10⁴ to 10⁶ times more reactive than the corresponding tosylates or alkyl halides, allowing reactions to proceed under mild conditions.[6]
-
Stereochemical Inversion: The Sₙ2 mechanism dictates that the incoming nucleophile attacks from the side opposite to the leaving group, resulting in a predictable Walden inversion of the stereocenter.[7][8]
-
Versatility: A wide range of soft and hard nucleophiles can be employed, including azides, cyanides, amines, thiols, carboxylates, and organometallics (e.g., cuprates).
Applications in Drug Development and Chiral Synthesis
As a bifunctional chiral building block, dimethyl (R)-malate O-triflate is an ideal precursor for complex molecules.
-
Synthesis of Chiral Amines, Ethers, and Thioethers: Reaction with nitrogen, oxygen, or sulfur nucleophiles provides direct access to enantiomerically pure substituted succinates, which are common motifs in pharmaceuticals.
-
Fragment-Based Drug Discovery: It can serve as a chiral electrophilic fragment for covalent modification of biological targets or for building larger, more complex lead compounds.
-
Asymmetric Catalysis: Chiral molecules derived from this intermediate can be explored as ligands in asymmetric catalysis.[9][10]
Section 4: Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. The following tables outline the expected key signals.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~5.0 - 5.5 | dd | J ≈ 4-8 Hz | -CH(OTf)- |
| ~3.8 | s | - | -OCH₃ | |
| ~3.7 | s | - | -OCH₃ | |
| ~3.0 | dd | J ≈ 17 Hz, J ≈ 4-8 Hz | -CH₂- | |
| ¹³C NMR | ~170 | s | - | C=O |
| ~168 | s | - | C=O | |
| ~118 | q | J(C-F) ≈ 320 Hz | -CF₃ | |
| ~80 | d | - | -CH(OTf)- | |
| ~53 | q | - | -OCH₃ | |
| ~52 | q | - | -OCH₃ | |
| ~35 | t | - | -CH₂- | |
| ¹⁹F NMR | ~ -74 to -76 | s | - | -SO₂CF₃ |
Rationale: The ¹H chemical shift of the proton alpha to the triflate group is expected to be significantly downfield due to the strong electron-withdrawing nature of the group. The ¹³C chemical shift of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The ¹⁹F NMR chemical shift for triflates typically appears in the region of -74 to -76 ppm relative to CFCl₃.[11]
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Key Signal | Assignment |
| IR (Infrared) | ~1740 cm⁻¹ (strong) | C=O stretch (ester) |
| ~1420, 1210 cm⁻¹ (strong) | S=O stretch (sulfonate) | |
| ~1140 cm⁻¹ (strong) | C-F stretch | |
| MS (ESI+) | m/z 295.0 | [M+H]⁺ |
| m/z 317.0 | [M+Na]⁺ | |
| m/z 163.0 | [M - OTf]⁺ |
Section 5: Safety, Handling, and Storage
Alkyl triflates are highly reactive and must be handled with extreme caution. They are potent alkylating agents with potential toxicity.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Handling: Use only flame-dried glassware under an inert atmosphere. Solutions should be transferred via syringe or cannula. Avoid all contact with skin and eyes and prevent inhalation of vapors.
-
Incompatibilities: Highly reactive with water, alcohols, and other nucleophilic substances. Avoid strong acids, bases, and oxidizing agents.
-
Spill & Disposal: Neutralize small spills with a suitable agent like sodium carbonate before cleanup. Dispose of all waste in accordance with local, state, and federal regulations for reactive chemical waste.
Conclusion
Dimethyl (R)-malate O-triflate represents a powerful, albeit underutilized, chiral building block. Its high electrophilicity, combined with the predictable stereochemical outcome of its reactions, makes it an invaluable tool for the stereoselective synthesis of complex organic molecules. While its instability requires careful handling, the synthetic advantages it offers in accessing enantiomerically pure compounds position it as a key intermediate for advanced applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to confidently synthesize and employ this potent reagent in their work.
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